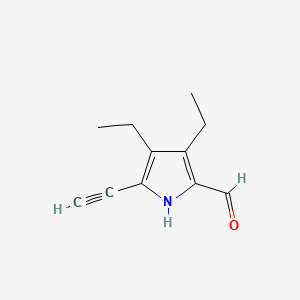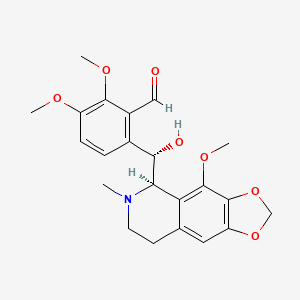
Papaveroxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Papaveroxine is an alkaloid compound derived from the opium poppy (Papaver somniferum). It is structurally related to other opium alkaloids but differs significantly in its pharmacological properties. This compound is primarily known for its vasodilatory and antispasmodic effects, making it useful in the treatment of various smooth muscle spasms and vascular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of papaveroxine involves several key steps. One common method starts with the extraction of 3,4-dihydropapaverine hydrochloride from the opium poppy. This compound is then dissolved in water, and the pH of the solution is adjusted to greater than 7. The aqueous solution is extracted using trimethylbenzene, and a dehydrogenation reaction is carried out at temperatures ranging from 50 to 180 degrees Celsius using a dehydrogenation reaction catalyst. This process yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the recycling of solvents like trimethylbenzene to reduce production costs and improve safety. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Papaveroxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are often catalyzed by enzymes such as cytochrome P450.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly involving the methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Papaveroxine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its effects on smooth muscle tissues and vascular systems.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
Papaveroxine exerts its effects primarily through its action on smooth muscle and vascular tissues. It acts as a nonxanthine phosphodiesterase inhibitor, leading to the relaxation of smooth muscles. This relaxation is achieved by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), which in turn reduces calcium ion concentration in the muscle cells, leading to muscle relaxation . Additionally, this compound may have direct actions on calcium channels, further contributing to its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Papaveroxine is often compared to other opium alkaloids such as:
Papaverine: Similar in structure but differs in its pharmacological profile and potency.
Noscapine: Another opium alkaloid with antitussive and anticancer properties.
This compound stands out due to its unique combination of vasodilatory and antispasmodic properties, making it particularly useful in treating vascular and smooth muscle disorders.
Eigenschaften
IUPAC Name |
6-[(S)-hydroxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9-10,18-19,25H,7-8,11H2,1-4H3/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLOZTFGRPYWHQ-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
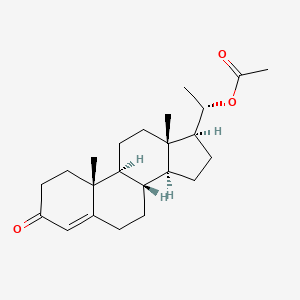
![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)
![2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)
![Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate](/img/structure/B583137.png)
![2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B583139.png)
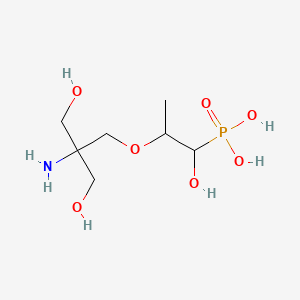
![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
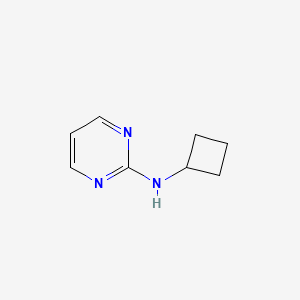
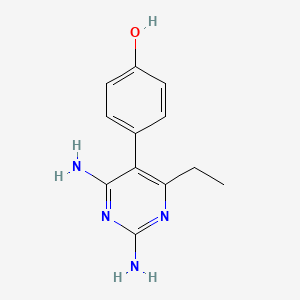
![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)
